molecular formula C7H14OS2 B096367 Carbonic acid, dithio-, S,S-diisopropyl ester CAS No. 16118-33-5

Carbonic acid, dithio-, S,S-diisopropyl ester

Cat. No. B096367
CAS RN: 16118-33-5
M. Wt: 178.3 g/mol
InChI Key: RIUPBBIGXOLLCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbonic acid, dithio-, S,S-diisopropyl ester (DIDS) is a chemical compound widely used in scientific research. It is a sulfonamide derivative that can be synthesized through a variety of methods. DIDS has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in many fields of research.

Mechanism of Action

Carbonic acid, dithio-, S,S-diisopropyl ester acts as an inhibitor of chloride channels, transporters, and exchangers by binding to specific sites on the channel protein. This binding prevents the channel from opening, thereby inhibiting the flow of chloride ions across the membrane. Carbonic acid, dithio-, S,S-diisopropyl ester has also been shown to inhibit other ion channels, such as the anion exchanger and the sodium-calcium exchanger.
Biochemical and Physiological Effects:
Carbonic acid, dithio-, S,S-diisopropyl ester has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), a chloride channel that is mutated in patients with cystic fibrosis. Carbonic acid, dithio-, S,S-diisopropyl ester has also been shown to inhibit the activity of the volume-regulated anion channel (VRAC), which plays a role in cell volume regulation.

Advantages and Limitations for Lab Experiments

One advantage of using Carbonic acid, dithio-, S,S-diisopropyl ester in lab experiments is its ability to inhibit chloride channels, transporters, and exchangers. This makes it a valuable tool for investigating the role of these channels in various physiological processes. However, one limitation of using Carbonic acid, dithio-, S,S-diisopropyl ester is its potential toxicity. Carbonic acid, dithio-, S,S-diisopropyl ester has been shown to be toxic to some cell types, and caution should be taken when using it in experiments.

Future Directions

There are many directions for future research involving Carbonic acid, dithio-, S,S-diisopropyl ester. One area of interest is the role of chloride channels in cancer cells. Carbonic acid, dithio-, S,S-diisopropyl ester has been shown to inhibit the growth of some cancer cells, and further research could help elucidate the mechanism behind this effect. Another area of interest is the use of Carbonic acid, dithio-, S,S-diisopropyl ester as a potential therapeutic agent for diseases involving chloride channel dysfunction, such as cystic fibrosis. Finally, further research could help identify new targets for Carbonic acid, dithio-, S,S-diisopropyl ester inhibition, leading to the development of new drugs with therapeutic potential.

Synthesis Methods

Carbonic acid, dithio-, S,S-diisopropyl ester can be synthesized through a variety of methods, including the reaction of 4,4'-dithiodimorpholine with isopropyl alcohol and sulfuric acid. Other methods involve the reaction of 4,4'-dithiodimorpholine with isopropylamine and acetic anhydride or with isopropylamine and thionyl chloride.

Scientific Research Applications

Carbonic acid, dithio-, S,S-diisopropyl ester is widely used in scientific research due to its ability to inhibit chloride channels, transporters, and exchangers. It has been used in studies on the physiology of red blood cells, platelets, and neurons. Carbonic acid, dithio-, S,S-diisopropyl ester has also been used to investigate the role of chloride channels in the regulation of cardiac function and the immune system.

properties

CAS RN

16118-33-5

Product Name

Carbonic acid, dithio-, S,S-diisopropyl ester

Molecular Formula

C7H14OS2

Molecular Weight

178.3 g/mol

IUPAC Name

bis(propan-2-ylsulfanyl)methanone

InChI

InChI=1S/C7H14OS2/c1-5(2)9-7(8)10-6(3)4/h5-6H,1-4H3

InChI Key

RIUPBBIGXOLLCS-UHFFFAOYSA-N

SMILES

CC(C)SC(=O)SC(C)C

Canonical SMILES

CC(C)SC(=O)SC(C)C

synonyms

Dithiocarbonic acid S,S-diisopropyl ester

Origin of Product

United States

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